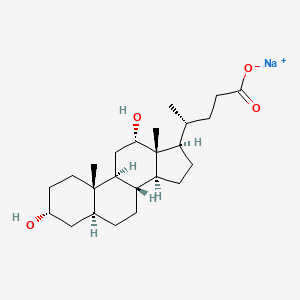

Sodium choleate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H39NaO4 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

sodium;(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-;/m1./s1 |

InChI Key |

FHHPUSMSKHSNKW-JGSJKBTHSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Fundamental Principles of Sodium Choleate Self Assembly and Aggregation

Molecular Conformation and Amphipathicity in Aqueous Environments

The sodium choleate molecule possesses a rigid steroidal backbone, a cyclopentanoperhydrophenanthrene ring, which renders its conformation less flexible compared to typical surfactants with linear alkyl chains. This rigid structure is characterized by two distinct faces: a hydrophobic β-face and a hydrophilic α-face. The convex β-face is composed of the steroid nucleus, while the concave α-face hosts three hydroxyl groups at positions 3, 7, and 12, along with a terminal carboxylate group in the side chain. This spatial segregation of polar and non-polar regions confers a distinct amphipathic character to the molecule.

In aqueous solutions, this facial amphipathicity dictates the orientation of this compound molecules. The hydrophobic faces tend to minimize contact with water, driving the self-assembly process, while the hydrophilic faces readily interact with the aqueous environment. This molecular arrangement is fundamental to the formation of micelles and the solubilization of hydrophobic substances.

Micellar Formation and Aggregation Kinetics

The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. It is the concentration at which a sharp change in the physicochemical properties of the surfactant solution is observed. Various experimental techniques are employed to determine the CMC of this compound, each monitoring a different property of the solution as a function of concentration.

Common non-invasive methods include:

Surface Tensiometry: Measures the change in surface tension of the solution. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, it remains relatively constant.

Conductivity: Applicable to ionic surfactants like this compound. The conductivity of the solution changes at the CMC due to the different mobilities of the monomers and the micelles.

Spectrophotometry: Utilizes dyes that exhibit a spectral shift upon incorporation into the hydrophobic core of the micelles.

Light Scattering: The intensity of scattered light increases significantly with the formation of larger micellar aggregates above the CMC.

Potentiometry: Measures the potential of an ion-selective electrode to detect changes in the activity of the surfactant ions.

Invasive methods often involve the use of probes:

Fluorescence Spectroscopy: Employs fluorescent probes, such as pyrene, which show changes in their fluorescence emission spectra depending on the polarity of their microenvironment. The formation of hydrophobic micellar cores leads to a distinct change in the probe's fluorescence.

The determined CMC value for this compound can vary depending on the method used, as well as on experimental conditions such as temperature and ionic strength.

Table 1: Critical Micelle Concentration (CMC) of this compound under Various Conditions

| Temperature (°C) | Ionic Strength (NaCl, M) | CMC (mM) | Method |

|---|---|---|---|

| 10 | - | 13.0 | Isothermal Titration Calorimetry |

| 20 | - | - | - |

| 25 | - | 10.4 - 14 | Isothermal Titration Calorimetry, Fluorescence |

| 30 | - | - | - |

| 35 | - | - | - |

| 40 | - | 16.5 | Isothermal Titration Calorimetry |

The self-assembly of this compound into micelles is a thermodynamically driven process, characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The spontaneity of micellization is determined by the balance of these thermodynamic parameters.

As the temperature increases, the enthalpic contribution can become more significant. The relationship between these parameters can be expressed by the Gibbs-Helmholtz equation:

ΔGmic = ΔHmic - TΔSmic

The temperature dependence of the CMC can be used to calculate these thermodynamic parameters. A minimum in the CMC versus temperature plot often indicates a temperature at which the enthalpy of micellization is zero, and the process is purely entropy-driven. scialert.net

Table 2: Thermodynamic Parameters of this compound Demicellization at pH 7.5

| Temperature (°C) | ΔGdemic (kJ/mol) | ΔHdemic (kJ/mol) | TΔSdemic (kJ/mol) |

|---|---|---|---|

| 10 | 10.5 | -2.0 | -12.5 |

| 20 | 11.0 | 0.5 | -10.5 |

| 30 | 11.5 | 3.0 | -8.5 |

| 40 | 12.0 | 5.5 | -6.5 |

| 50 | 12.5 | 8.0 | -4.5 |

| 60 | 13.0 | 10.5 | -2.5 |

Data adapted from a study on the demicellization process, which is the reverse of micellization. Therefore, the signs for enthalpy and entropy changes of micellization would be opposite. researchgate.net

The aggregation number (N) of a micelle is the average number of surfactant molecules that assemble to form a single micelle. For this compound, the aggregation numbers are generally small compared to conventional flexible-chain surfactants. The aggregation number is not a fixed value but increases with the total concentration of the surfactant. nih.gov This indicates a stepwise association model for micelle formation. nih.gov

Table 3: Aggregation Number and Size of this compound Micelles

| Concentration (mM) | Aggregation Number (N) | Micelle Diameter (nm) | Method |

|---|---|---|---|

| Near CMC | 2 - 8 | ~1.5 | Various |

| 60 | 16 - 17 | - | Stepwise Association Model, Fluorescence |

The self-assembly of this compound is often described as a hierarchical process involving the formation of at least two types of aggregates: primary and secondary micelles.

Primary Micelles: At concentrations just above the CMC, small primary micelles are formed. These are thought to be small aggregates, with some models suggesting they are dimers of this compound molecules. researchgate.net The driving force for the formation of these primary micelles is the hydrophobic interaction between the non-polar faces of the steroid rings.

Secondary Micelles: As the concentration of this compound increases further, the primary micelles can undergo a secondary aggregation process to form larger, more complex structures known as secondary micelles. researchgate.net This secondary aggregation is believed to be driven by intermolecular hydrogen bonding between the hydroxyl groups on the hydrophilic faces of the primary micelles. researchgate.net These secondary micelles can have various shapes, including rod-like or ellipsoidal structures. researchgate.net This two-step mechanism helps to explain the gradual changes observed in the physicochemical properties of this compound solutions over a broad concentration range. researchgate.net

Influence of Solution Parameters on Aggregate Properties

The characteristics of this compound aggregates are highly sensitive to the surrounding solution environment. Key parameters such as ionic strength and pH can significantly modulate the thermodynamics and structure of the resulting micelles.

The addition of electrolytes, such as sodium chloride (NaCl), to a solution of this compound has a pronounced effect on its aggregation behavior. Generally, an increase in ionic strength leads to a decrease in the critical micelle concentration (CMC), the concentration at which micelles begin to form. put.ac.irnih.gov This is primarily due to the screening of electrostatic repulsions between the negatively charged carboxylate head groups of the cholate (B1235396) anions by the added counterions (Na+). researchgate.net This reduction in repulsion facilitates the aggregation of surfactant monomers at lower concentrations.

Furthermore, increasing salt concentration can promote the growth of micelles. In the presence of salts, the decrease in electrostatic repulsion allows for a more compact packing of the cholate molecules, which can lead to a transition from smaller, spherical micelles to larger, elongated or rod-like structures. pku.edu.cn The extent of this effect is dependent on the specific salt and its concentration.

| NaCl Concentration (M) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number (N) | Reference |

|---|---|---|---|

| 0.00 | 13 | ~2-4 | mdpi.complos.org |

| 0.01 | 11.5 | Not Reported | ichem.md |

| 0.10 | 8.2 | Not Reported | ichem.md |

| 0.40 | 4.5 | Not Reported | mdpi.com |

The pH of the aqueous solution significantly influences the ionization state of the carboxylic acid group of cholic acid, thereby affecting the aggregation behavior of this compound. The pKa of the carboxylic acid group of cholic acid is around 6.4. At pH values below the pKa, the cholic acid is in its protonated, less soluble form, which can impact aggregation. Above the pKa, the carboxylate group is deprotonated and negatively charged, promoting the formation of anionic micelles.

Studies have shown that changes in pH can alter the CMC and the size and shape of the aggregates. For instance, at a highly alkaline pH of 12, a primary CMC of 14 ± 1 mM has been reported. nih.gov At this pH, a primitive aggregate, possibly a dimer, is observed to form at a lower concentration of 7 ± 1 mM, followed by secondary aggregation at higher concentrations (50-60 mM). nih.gov In contrast, at neutral pH, the aggregation behavior may differ due to the partial protonation of the carboxylate groups, which can affect the balance of forces governing self-assembly. The increased charge at higher pH values generally leads to greater electrostatic repulsion between headgroups, which can result in a higher CMC compared to solutions at neutral or slightly acidic pH where some of the repulsion is mitigated by protonation. mdpi.com

| pH | Critical Micelle Concentration (CMC) (mM) | Aggregation Behavior | Reference |

|---|---|---|---|

| Neutral (Approx. 7) | ~10-15 | Formation of primary micelles. | plos.orgdojindo.com |

| 12 | 14 ± 1 (primary) | Stepwise aggregation with primitive aggregates (dimers) forming at ~7 mM, followed by primary and secondary micellization. | nih.gov |

Structural Characterization of this compound Aggregates

The unique amphiphilic nature of the this compound molecule, with its rigid steroidal backbone, results in the formation of aggregates with distinct structural characteristics compared to conventional flexible-chain surfactants.

This compound micelles are generally considered to be small and roughly spherical or ellipsoidal, particularly at concentrations close to the CMC. researchgate.net Small-angle neutron scattering (SANS) studies have been instrumental in elucidating their shape and size. These studies suggest that at lower concentrations, the micelles can be modeled as oblate or prolate ellipsoids. researchgate.net The average radius of this compound micelles has been reported to be in the range of 10-12 Å. researchgate.netosti.gov

The aggregation process is often described as a two-stage phenomenon: the formation of small primary micelles (possibly dimers) at lower concentrations, followed by the formation of larger secondary micelles at higher concentrations. researchgate.net The transition between these forms is influenced by factors such as concentration, temperature, and ionic strength. Under certain conditions, particularly with the addition of salt, these smaller micelles can grow into larger, more elongated or rod-like structures.

| Technique | Concentration Range (mM) | Observed Morphology | Key Dimensions | Reference |

|---|---|---|---|---|

| SANS | 25-100 | Ellipsoidal | Average Radius: ~10.14 - 11.92 Å | researchgate.net |

| Dynamic Light Scattering | Near CMC | Spherical/Small Aggregates | Diameter: ~1.5 nm | researchgate.net |

The molecular packing within this compound micelles is dictated by the rigid and asymmetric structure of the cholate molecule. The molecule possesses a hydrophobic convex side (the β-face) and a more hydrophilic concave side (the α-face) where the hydroxyl groups are located. In the formation of primary aggregates, it is proposed that the hydrophobic β-faces of the steroid rings associate, shielding them from the aqueous environment. researchgate.net

In this arrangement, the hydrophilic hydroxyl and carboxylate groups are exposed to the solvent. This "back-to-back" association is a key feature of the molecular packing. As secondary micelles form, these primary aggregates (dimers or small oligomers) further associate, though the precise arrangement is a subject of ongoing research. The packing is less dense than in micelles of typical single-chain surfactants, and the micellar core is considered to be more "wet" or hydrated. lu.se

The self-assembly of this compound is a thermodynamically driven process, primarily governed by a combination of non-covalent interactions:

Hydrophobic Interactions: This is the principal driving force for micellization. The energetically unfavorable interaction between the hydrophobic steroid nucleus of the cholate molecule and water molecules leads to the aggregation of these hydrophobic moieties in the core of the micelle, minimizing their contact with water. jsirjournal.com This process results in a significant increase in the entropy of the system due to the release of ordered water molecules from the hydrophobic surfaces.

Hydrogen Bonding: The hydroxyl groups on the hydrophilic face of the cholate molecule can participate in hydrogen bonding, both with surrounding water molecules and potentially with other cholate molecules within the aggregate. nih.govchemistryviews.org These interactions contribute to the stability of the micellar structure and influence the orientation of the molecules at the micelle-water interface.

Electrostatic Interactions: Repulsive electrostatic forces between the negatively charged carboxylate head groups oppose aggregation. rsc.org The magnitude of this repulsion is modulated by the ionic strength and pH of the solution, as discussed previously.

Intermolecular Forces Driving Self-Assembly

Hydrophobic Interactions in Aggregate Stabilization

The primary driving force for the self-assembly of this compound into micelles is the hydrophobic effect. wikipedia.org This phenomenon is entropically driven and arises from the tendency of the nonpolar steroid nucleus of the choleate molecules to minimize contact with water. wikipedia.org In an aqueous environment, water molecules form a highly ordered, cage-like structure around the hydrophobic portions of the choleate monomers. The aggregation of these hydrophobic regions into the core of a micelle releases these ordered water molecules into the bulk solvent, leading to a significant increase in the entropy of the system, which is the main driving force for this association. researchgate.net

The steroid skeleton of cholic acid derivatives plays a crucial role in these hydrophobic interactions. The change in the standard heat capacity of demicellization (ΔCdemic0) is proportional to the hydrophobic surface area of the monomer that is shielded from water within the micelle. nih.gov Studies on 7-alkyl derivatives of cholic acid have shown that thermodynamic parameters of micellization are influenced by the conformation of both the steroid skeleton and the alkyl chain. nih.gov The intensity of van der Waals intermolecular interactions between the hydrophobic surfaces within the micelles increases with temperature, contributing to the enthalpy of the hydrophobic interaction. researchgate.net

The aggregation process is often described as a stepwise association. Initially, small primary micelles are formed, driven by the hydrophobic interactions between the steroid backbones. nih.gov The aggregation number of these micelles, which is the average number of monomers per micelle, tends to increase with the total concentration of this compound. nih.govnih.gov

The thermodynamics of this compound micellization underscore the dominance of hydrophobic interactions. The process is characterized by specific changes in Gibbs free energy (ΔGdemic), enthalpy (ΔHdemic), and entropy (ΔSdemic). At lower temperatures, the formation of micelles is largely entropy-driven. researchgate.net As the temperature increases, the enthalpic contribution becomes more significant. researchgate.net

| Temperature (°C) | ΔGdemic (kJ/mol) | ΔHdemic (kJ/mol) | TΔSdemic (kJ/mol) |

|---|---|---|---|

| 10 | 15.8 | -2.5 | -18.3 |

| 25 | 16.0 | 0.0 | -16.0 |

| 40 | 16.8 | 2.9 | -13.9 |

| 55 | 18.0 | 5.8 | -12.2 |

| 70 | 19.5 | 8.8 | -10.7 |

Role of Hydrogen Bonding Networks in Aggregate Formation

While hydrophobic interactions are the primary drivers of initial micelle formation, hydrogen bonding plays a significant role in the subsequent growth and stabilization of larger, secondary aggregates. The hydroxyl groups on the hydrophilic face of the choleate steroid nucleus are capable of forming intermolecular hydrogen bonds.

Spectroscopic studies have indicated that hydrogen bonding between choleate molecules is significantly involved in the structure of primary micelles. nih.gov At higher concentrations, these primary micelles can further associate to form larger, secondary micelles, a process that is understood to be mediated by the formation of hydrogen-bonding networks between the hydroxyl groups of the choleate molecules in different primary aggregates.

Electrostatic Interactions and Counterion Association in Micelles

As an ionic surfactant, the self-assembly of this compound is also influenced by electrostatic interactions. The cholate anion possesses a negatively charged carboxylate group, which leads to electrostatic repulsion between the head groups at the surface of the micelle. This repulsion counteracts the hydrophobic forces that drive aggregation and influences the critical micelle concentration (CMC) and the size and shape of the micelles. nih.gov

The association of counterions, in this case, sodium ions (Na⁺), to the micellar surface can mitigate these repulsive forces. The binding of counterions partially neutralizes the negative charge of the micelle surface, which favors a tighter packing of the surfactant molecules and can lead to a transformation from spherical to more elongated or larger aggregates. nih.gov

The temperature also has a notable effect on the CMC of this compound, reflecting the complex interplay of these fundamental forces.

| Temperature (K) | CMC (mM) |

|---|---|

| 293.2 | 12.5 |

| 298.2 | 13.0 |

| 303.2 | 13.5 |

| 308.2 | 14.2 |

| 313.2 | 15.0 |

Molecular Mechanisms of Sodium Choleate Action in Model Research Systems

Solubilization Mechanisms within Micellar Systems

Sodium choleate's capacity to increase the solubility of poorly water-soluble substances is a cornerstone of its function. This process, known as micellar solubilization, involves the incorporation of a substance (the solubilizate) into or onto the micelles formed by the surfactant. wikipedia.org

This compound micelles provide a favorable microenvironment for hydrophobic molecules that are otherwise insoluble in aqueous solutions. The core principle of encapsulation lies in the amphiphilic nature of the this compound molecule, which possesses both hydrophobic (the rigid steroid nucleus) and hydrophilic (the hydroxyl and carboxyl groups) regions. dojindo.comresearchgate.net In an aqueous environment, these molecules self-assemble into aggregates called micelles, orienting their hydrophobic steroid faces inward to form a nonpolar core and their hydrophilic groups outward to interface with the surrounding water.

This structure allows the micelles to act as carriers for hydrophobic solutes. Nonpolar molecules, such as alkylbenzenes and polycyclic aromatic compounds, are partitioned from the aqueous phase into the hydrophobic core of the micelle. nih.govualberta.ca This encapsulation is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the nonpolar solute and water. Research has shown that formulating a water-soluble drug like doxorubicin (B1662922) with this compound can reduce its aqueous solubility through charge neutralization and hydrophobic interactions, thereby facilitating its encapsulation into polymeric micelles. nih.gov

The process of solubilization is not merely a passive partitioning of a solute into a pre-existing micelle; it is often a cooperative phenomenon. The presence of a hydrophobic solute can actively promote the formation of micelles. rsc.orgrsc.org It has been observed that micellization can be induced by solutes even at surfactant concentrations below the typical critical micelle concentration (CMC). researchgate.net

This cooperative effect stems from the solute enhancing the self-association of the surfactant molecules. rsc.orgresearchgate.net The incorporation of a solubilizate into a small aggregate of this compound molecules can stabilize the structure, favoring its growth into a larger, more stable micelle. This leads to a sharp, cooperative onset of solubilization around the CMC. rsc.orgrsc.org Furthermore, the solubilized solute often leads to an increase in the aggregation number of the micelle, indicating that the solute-surfactant interaction is a key driving force for the enhanced micellization. rsc.orgresearchgate.net This evidence suggests a universal cooperative solubilization mechanism where the solute enhances the stability and formation of the micellar assembly. rsc.orgresearchgate.net

The solubilization process can be quantitatively described using thermodynamic principles. Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of micellization and demicellization, such as the change in enthalpy (ΔH) and the change in heat capacity (ΔCp). researchgate.netresearchgate.net

Studies on this compound have shown that the thermodynamics of micelle formation are temperature-dependent. researchgate.net For instance, the enthalpy of demicellization (ΔHdemic) is negative below room temperature and becomes positive above 25°C. researchgate.net At the temperature where ΔHdemic is zero, the formation of micelles is entirely driven by entropy. researchgate.net The Gibbs free energy change (ΔG) for solubilization provides insight into the spontaneity of the process, with studies showing that it is influenced by the aggregation number of the micelles and the molecular structure of the solubilizates. nih.gov

| Thermodynamic Parameter | Observation for this compound | Reference |

| ΔHdemic (Enthalpy of Demicellization) | Negative below room temperature, becomes positive above 25°C. | researchgate.net |

| ΔGdemic (Gibbs Free Energy of Demicellization) | Positive over the investigated temperature range (10-40°C). | researchgate.net |

| ΔCp demic (Heat Capacity of Demicellization) | +240 J mol-1 K-1 at 25°C. | researchgate.net |

The interaction between a solubilizate and a micelle can be modeled as a series of equilibrium steps. The first step involves the association of a single solubilizate monomer with a vacant micelle. The equilibrium constant for this initial step is known as the first stepwise association constant (K₁). nih.govresearchgate.net This constant is a measure of the affinity of the solubilizate for the micellar environment. wikipedia.orglibretexts.org

Research on the solubilization of various hydrophobic compounds in this compound micelles has allowed for the determination of K₁ values. nih.gov It was found that the value of K₁ increases with the increasing hydrophobicity of the solute molecule. nih.govresearchgate.net This indicates that more hydrophobic substances have a stronger tendency to be incorporated into the micelles.

| Solubilizate Class | Examples Studied | Relationship between Hydrophobicity and K₁ | Reference |

| Alkylbenzenes | Benzene, Toluene, Ethylbenzene, n-Propylbenzene, n-Butylbenzene, n-Pentylbenzene, n-Hexylbenzene | K₁ increases as the alkyl chain length (and thus hydrophobicity) increases. | nih.gov |

| Polycyclic Aromatic Compounds | Naphthalene, Anthracene, Pyrene | K₁ increases with increasing molecular size and hydrophobicity. | nih.gov |

The aggregation number (N) is a key parameter of a micelle, representing the number of individual surfactant molecules that make up the aggregate. For this compound, the aggregation number is not fixed but increases with the total concentration of the bile salt. nih.gov For example, at a concentration of 60 mM, the aggregation number was found to be 16. nih.gov Other studies have reported a maximum aggregation number of 24. nih.gov The relatively small aggregation numbers of bile salt micelles compared to conventional surfactants like sodium dodecyl sulfate (B86663) are attributed to the rigid, bulky structure of the steroid nucleus. researchgate.net

There is a direct relationship between the aggregation number and the solubilization capacity of the micelles. A larger aggregation number generally corresponds to a larger hydrophobic core volume, which in turn allows for the accommodation of a greater amount of hydrophobic solute. ualberta.ca The addition of salts to ionic surfactant solutions can increase the aggregation number by reducing electrostatic repulsion between the head groups, which consequently enhances the solubilization of hydrophobic drugs. ualberta.ca The presence of a solubilizate can also lead to an increase in the aggregation number, highlighting the cooperative nature of the solubilization process. rsc.orgresearchgate.net

Quantitative Analysis of Solubilization Thermodynamics

Interactions with Model Biological Membranes

This compound's interaction with biological membranes is crucial to its physiological roles and its use in biochemical research for solubilizing membrane proteins. dojindo.com This interaction is typically studied using model systems such as lipid bilayers and liposomes. researchgate.netresearchgate.net The process is complex and concentration-dependent, often described by a three-stage model. nih.gov

Stage I: Monomer Partitioning and Membrane Saturation At low, sub-lytic concentrations, this compound monomers partition from the aqueous phase and insert themselves into the outer leaflet of the lipid bilayer. researchgate.netnih.gov This incorporation decreases the orderliness of the phospholipid molecule arrangement and can induce pores or defects in the membrane. researchgate.net This initial insertion occurs until the bilayer becomes saturated with the detergent monomers. For this compound interacting with large unilamellar liposomes, the effective detergent-to-lipid molar ratio in the saturated membrane (RSat) has been quantitatively determined to be 0.30. nih.gov

Stage II: Onset of Solubilization and Formation of Mixed Micelles Once the membrane is saturated, further addition of this compound leads to the onset of membrane solubilization. nih.gov In this stage, the structure of the bilayer is disrupted, and small, mixed micelles composed of both phospholipids (B1166683) and this compound begin to form. researchgate.netnih.gov This stage represents a coexistence of saturated bilayers and mixed micelles.

Stage III: Complete Solubilization At sufficiently high concentrations, the lamellar-to-micellar transition is complete. nih.gov The entire lipid bilayer is disrupted, and all phospholipid molecules are incorporated into mixed micelles with this compound. nih.gov The effective detergent-to-lipid molar ratio in these resulting mixed micelles (RSol) was found to be 0.9. nih.gov Studies using cyclic voltammetry and AC impedance spectroscopy have shown that this interaction is reversible; a defective supported bilayer lipid membrane can self-repair after the removal of this compound. researchgate.net

| Parameter | Description | Value | Reference |

| RSat | Effective molar ratio of detergent to lipid in saturated liposomes. | 0.30 | nih.gov |

| RSol | Effective molar ratio of detergent to lipid in mixed micelles. | 0.9 | nih.gov |

| Monomer Concentration at Transition | Aqueous concentration of this compound at the start of Stage II. | 2.8 mM | nih.gov |

Partitioning and Incorporation into Lipid Bilayers

The initial step in the interaction of this compound with lipid membranes is the partitioning of its monomers from the aqueous phase into the lipid bilayer. researchgate.net This process is governed by the hydrophobic effect, where the nonpolar steroid ring structure of the choleate molecule seeks to minimize its contact with water by inserting into the hydrophobic core of the bilayer. Research has shown that detergent monomers, including this compound, incorporate into phospholipid bilayers until the membrane becomes saturated. researchgate.netnih.gov This incorporation is a critical prerequisite for subsequent membrane-disruptive events. The extent of partitioning is influenced by factors such as the concentration of this compound and the composition of the lipid bilayer itself.

Modulation of Lipid Membrane Fluidity and Permeability

Once incorporated into the lipid bilayer, this compound significantly modulates the physical properties of the membrane, including its fluidity and permeability. The insertion of the bulky and rigid steroid ring of choleate disrupts the ordered packing of phospholipid acyl chains. This disruption leads to an increase in membrane fluidity. researchgate.net Studies have demonstrated that the permeation of bile salts into liposomal bilayers makes these membranes more fluid. researchgate.net

This increase in fluidity is accompanied by a marked increase in membrane permeability. The presence of this compound molecules within the bilayer creates packing defects and transient pores, facilitating the passage of ions and small molecules that would otherwise be restricted. researchgate.net Permeability studies have shown that during the initial stage of solubilization, the partitioning of detergent molecules into the lipid bilayer greatly affects the basic permeability of liposomes. nih.gov

Induction of Membrane Pores or Defects in Model Systems

At sub-lytic concentrations, this compound can induce the formation of pores or defects in model lipid membranes. researchgate.net Electrochemical studies on supported bilayer lipid membranes (s-BLMs) have shown that this compound can decrease the orderliness of lecithin (B1663433) molecule arrangement and induce pores or defects on the s-BLM. researchgate.net These defects are thought to arise from the aggregation of choleate molecules within the bilayer, leading to localized areas of high curvature stress and altered lipid packing. The formation of these pores is a key mechanism by which this compound increases membrane permeability. The interaction and the induction of these defects are dependent on factors like time and concentration. researchgate.net

Vesicle-to-Micelle Phase Transition and Membrane Solubilization Process

As the concentration of this compound increases, its effects on lipid bilayers become more dramatic, culminating in the complete solubilization of the membrane. This process is often described by a three-stage model. researchgate.netnih.gov

Stage I: Detergent monomers partition into the lipid bilayer until it becomes saturated. researchgate.netnih.gov

Stage II: At a critical concentration, mixed micelles, composed of both lipids and this compound, begin to form in coexistence with the saturated vesicles. researchgate.netnih.gov This marks the onset of membrane solubilization.

Stage III: The lamellar-to-micellar transition is complete, and all the phospholipids are incorporated into mixed micelles. researchgate.netnih.gov

This transition from vesicles to micelles is a cooperative process driven by the thermodynamic favorability of forming smaller, curved mixed micellar structures at high detergent-to-lipid ratios. nih.govresearchgate.net The interaction of monomeric this compound with vesicles primarily leads to the coexistence of micelles and vesicles, while micellar this compound contributes to the total solubilization of the vesicles. nih.govresearchgate.net Studies on unilamellar vesicles have detailed this transition, showing that the addition of bile salts like this compound leads to a shift from phospholipid-rich vesicles to bile salt-rich micelles. acs.org

Table 1: Effective Detergent to Lipid Molar Ratios in Solubilization Stages

| Detergent | RSat (in saturated liposomes) | RSol (in mixed micelles) |

| Sodium Cholate (B1235396) | 0.30 | 0.9 |

| Triton X-100 | 0.64 | 2.5 |

| Octyl Glucoside | 1.3 | 3.8 |

Data sourced from a study on the solubilization of large unilamellar liposomes. nih.gov

Influence of Membrane Lipid Composition (e.g., Phospholipid Types, Cholesterol Content) on Interactions

The interaction of this compound with lipid membranes is highly dependent on the specific lipid composition of the bilayer.

Phospholipid Types: The type of phospholipid, including headgroup charge and acyl chain saturation, can influence the partitioning and disruptive effects of this compound. For instance, the presence of negatively charged phospholipids can modulate the interaction with the anionic choleate molecule through electrostatic interactions.

Cholesterol Content: Cholesterol is a key modulator of membrane properties and significantly influences the action of this compound. researchgate.net Generally, cholesterol is known to increase the order and packing density of phospholipid bilayers, thereby reducing membrane fluidity and permeability. researchgate.netnih.gov This condensing effect of cholesterol can counteract the fluidizing and permeabilizing effects of this compound. researchgate.net Research has shown that cholesterol stabilizes the membrane against the actions of cholate. researchgate.net In some instances, the presence of cholesterol in liposomal bilayers has been shown to depress the release of entrapped molecules induced by cholic acid salts. researchgate.net However, the precise effect can be complex and may depend on the specific lipid context and the concentration of both cholesterol and this compound. researchgate.netnih.govresearchgate.net

Interactions with Proteins in Experimental Systems

This compound is widely used as a detergent for the solubilization and purification of membrane proteins in experimental settings. nih.gov Its ability to disrupt lipid bilayers while maintaining the native structure of many proteins makes it a valuable tool in biochemistry and structural biology.

Mechanisms of Membrane Protein Solubilization

The solubilization of membrane proteins by this compound follows a mechanism that is closely related to the solubilization of the lipid bilayer itself. sigmaaldrich.com The process involves the extraction of the protein from its native lipid environment and its incorporation into detergent micelles.

The primary steps in this process are:

Membrane Disruption: this compound first partitions into the cell membrane, disrupting the lipid bilayer structure as described previously.

Protein-Lipid-Detergent Complex Formation: As the lipid bilayer is dismantled, this compound molecules associate with the hydrophobic transmembrane domains of the membrane proteins. This shields the hydrophobic surfaces of the protein from the aqueous environment, preventing aggregation and denaturation. sigmaaldrich.com In many cases, a layer of associated lipid molecules may remain bound to the protein within the detergent micelle, forming a protein-lipid-detergent complex. These associated lipids can be crucial for maintaining the protein's native conformation and activity. sigmaaldrich.com

Formation of Mixed Micelles: The solubilized membrane protein, along with associated lipids, is ultimately incorporated into mixed micelles with this compound. sigmaaldrich.com These protein-containing micelles can then be separated from the remaining cellular components for further purification and analysis.

The effectiveness of this compound in solubilizing a particular membrane protein can be influenced by factors such as the protein's structure, the composition of the native membrane, and the experimental conditions, including detergent concentration and ionic strength. nih.gov

Modulation of Enzymatic Activity in Cell-Free Assays

In cell-free experimental systems, this compound can influence the activity of various enzymes. The nature of this modulation—be it activation or inhibition—is dependent on the specific enzyme, the concentration of the detergent, and the assay conditions. For instance, monovalent cations like sodium (Na+) can act as cofactors or allosteric effectors for certain enzymes, thereby playing a significant role in their catalytic function. physiology.org

The interaction of detergents with proteins can lead to conformational changes that may alter enzymatic activity. While non-denaturing detergents are selected to preserve the native structure, subtle structural alterations can still occur, leading to changes in enzyme kinetics. In some cases, the presence of a detergent might be necessary to maintain the enzyme in a soluble and active state, particularly for membrane-associated enzymes that are prone to aggregation in aqueous solutions. Conversely, at higher concentrations, even a mild detergent like this compound can lead to partial denaturation and loss of activity.

Cell-free extracts are often used to study enzymatic activities. libretexts.org In such systems, the integrity of the enzyme and the presence of necessary cofactors are crucial. The introduction of a detergent like this compound could potentially disrupt protein-protein interactions that are necessary for the function of an enzyme complex or alter the availability of a substrate. For example, in the study of antioxidant enzymes from a bacterial supernatant, the activities of enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (T-SOD) were measured in a cell-free supernatant. nih.gov The presence of a compound like this compound in such an assay would need to be evaluated for any direct effects on the enzymes themselves.

Protein-Surfactant Binding Thermodynamics

The interaction between proteins and surfactants like this compound is governed by thermodynamic principles. The binding process can be characterized by changes in thermodynamic functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov These parameters provide insight into the forces driving the association between the protein and the surfactant molecules.

Isothermal titration calorimetry (ITC) is a powerful technique used to study the thermodynamics of protein-surfactant binding. nih.gov ITC measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy of binding. From these values, the change in Gibbs free energy and entropy can be calculated.

The binding of ionic surfactants to proteins is often a complex process that can involve both electrostatic and hydrophobic interactions. nih.govnih.gov At low concentrations, the binding is often driven by electrostatic interactions between the charged headgroup of the surfactant and oppositely charged residues on the protein surface. As the surfactant concentration increases, hydrophobic interactions between the nonpolar tails of the surfactant and hydrophobic patches on the protein become more dominant. This can lead to a cooperative binding process where the initial binding of a few surfactant molecules exposes more hydrophobic regions, facilitating further binding. nih.gov

For anionic surfactants binding to a protein like bovine serum albumin (BSA), studies have shown that the binding can be resolved into different classes of sites with varying affinities. nih.gov The high-affinity binding is often characterized by electrostatic interactions, while the binding to lower-affinity sites is more indicative of hydrophobic interactions, similar to micelle formation. nih.gov The thermodynamic signature of hydrophobic interactions typically includes a large negative change in heat capacity (ΔCp). nih.gov

Table 2: General Thermodynamic Parameters in Protein-Surfactant Interactions

| Thermodynamic Parameter | Significance | Driving Forces |

|---|---|---|

| ΔG (Gibbs Free Energy) | Spontaneity of binding (negative value indicates spontaneous binding) | Combination of enthalpy and entropy |

| ΔH (Enthalpy) | Heat change upon binding (negative for exothermic, positive for endothermic) | Hydrogen bonding, van der Waals forces, electrostatic interactions |

| ΔS (Entropy) | Change in disorder upon binding (positive value is favorable) | Release of water molecules (hydrophobic effect) |

| ΔCp (Heat Capacity) | Change in heat capacity upon binding | Indicates the involvement of hydrophobic interactions |

Interactions with Nucleic Acids in Research Models

Induction of Nucleic Acid Structural Perturbations

In research settings, this compound and other bile salts can interact with nucleic acids, leading to structural changes. These perturbations can be significant for understanding the behavior of DNA and RNA in different biochemical environments. The presence of ions, such as the sodium ions from this compound, can influence the stability and conformation of nucleic acid structures. nih.govnih.gov

For instance, the addition of salts like sodium chloride (NaCl) can increase the melting temperature (Tm) of double-stranded DNA, indicating a stabilization of the duplex structure. mdpi.com This stabilization is attributed to the shielding of the negatively charged phosphate (B84403) backbone by the cations, which reduces electrostatic repulsion between the strands. However, the specific effects can be dependent on the nature of the salt and the nucleic acid structure. Some studies have shown that certain anions can have a destabilizing effect. mdpi.com

The interaction of this compound with single-stranded DNA (ssDNA) has also been investigated, particularly in the context of ssDNA-wrapped single-walled carbon nanotubes (SWNTs). In these systems, the addition of sodium cholate can induce a solvatochromatic shift in the fluorescence of the nanotubes, which is dependent on the ssDNA sequence. researchgate.net This suggests that the detergent can displace the ssDNA from the surface of the nanotube, indicating a direct interaction between the cholate molecules and the nucleic acid or the nanotube surface. researchgate.net The kinetics of this displacement are related to the binding affinity and conformational preferences of the ssDNA on the carbon nanotube. researchgate.net

Impact on DNA Polymerase Activity in In Vitro Amplification

The activity of DNA polymerases in in vitro amplification techniques like the polymerase chain reaction (PCR) is highly sensitive to the composition of the reaction mixture. The presence of various ions and chemical compounds can significantly inhibit or, in some cases, enhance the polymerase's function. Bile salts, including this compound, have been identified as potential PCR inhibitors.

The inhibitory effect of salts on DNA polymerases is a well-documented phenomenon. researchgate.net High concentrations of salts can interfere with the proper functioning of the enzyme, possibly by altering its conformation or by competing with the DNA template or primers for binding. A study comparing the inhibitory effects of various substances on different thermostable DNA polymerases found that ions can have a significant impact on their amplification capacity. researchgate.net

While specific inhibitory concentrations for this compound are not always detailed, the general class of bile salts is known to interfere with PCR. This inhibition can be a concern when amplifying DNA from biological samples that may contain these compounds. The mechanism of inhibition could involve direct interaction with the polymerase, sequestration of essential cofactors like Mg2+, or interference with the annealing of primers to the DNA template. The tolerance to such inhibitors can vary between different types of DNA polymerases. researchgate.net

Role in Release of Intracellular Macromolecules from Model Cells

One of the fundamental applications of detergents in molecular biology is the lysis of cells to release their intracellular contents, including proteins and nucleic acids. thermofisher.com this compound, as a detergent, can be used to disrupt the integrity of lipid membranes, leading to the release of macromolecules from model cell systems like vesicles or liposomes.

The mechanism by which detergents lyse membranes involves the partitioning of detergent monomers into the lipid bilayer. researchgate.net As the concentration of the detergent in the membrane increases, the bilayer becomes saturated and eventually solubilized into mixed micelles of lipid and detergent. researchgate.net This process leads to the formation of pores in the membrane and the eventual complete disruption of the membrane structure, allowing the intracellular contents to be released. researchgate.netnih.gov

Spectroscopic Techniques

Spectroscopic techniques are instrumental in elucidating the molecular architecture and dynamic processes within this compound systems. These methods rely on the interaction of electromagnetic radiation with the molecules to probe various aspects of their structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for investigating the structure, dynamics, and interactions of this compound aggregates in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides atomic-resolution information that is crucial for a detailed understanding of these complex systems.

NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus, making it an excellent tool for characterizing the aggregation states of this compound. Studies have utilized both ¹H and ³¹P NMR to monitor the changes in chemical shifts of probe molecules in the presence of varying concentrations of this compound to determine the critical micelle concentration (CMC) and observe the formation of different types of aggregates. nih.gov

For instance, the aggregation of sodium cholate in basic solutions has been observed to occur in stages. A primitive aggregate is formed at a lower concentration, followed by the formation of primary micelles at a higher concentration. nih.gov Further aggregation into secondary structures can also be detected at even higher concentrations. nih.gov The precise CMC values can be determined by identifying the inflection points in the plots of chemical shift versus this compound concentration. nih.gov Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different protons within the aggregate, offering insights into the arrangement of the cholate molecules.

Table 1: Critical Micelle Concentrations (CMC) of this compound Determined by NMR Spectroscopy

| Stage of Aggregation | Approximate Concentration (mM) | NMR Nucleus Used for Detection |

| Primitive Aggregate Formation | 7 ± 1 | ¹H, ³¹P |

| Primary Micelle Formation | 14 ± 1 | ¹H, ³¹P |

| Secondary Aggregation | 50 - 60 | ³¹P |

This table presents data on the different stages of sodium cholate aggregation as observed through NMR spectroscopy in a basic solution containing a probe molecule. nih.gov

NMR relaxation measurements, such as spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide valuable information about the molecular dynamics within this compound aggregates. nih.gov Changes in these relaxation times can indicate alterations in the mobility of the cholate molecules upon aggregation. For example, a monotonic decrease in T₁ and T₂ values with increasing cholate concentration, followed by a leveling off, can signify changes in the aggregation state and the motional freedom of the molecules within the aggregates. nih.gov

Optical spectroscopy techniques are widely used to study various aspects of this compound systems, including their formation, solubilization capabilities, and interactions with biological macromolecules. These methods are often complementary to NMR and provide valuable kinetic and equilibrium data.

UV-Vis and fluorescence spectroscopy are effective tools for monitoring the solubilization of hydrophobic molecules within this compound micelles. The change in the absorbance or fluorescence properties of a probe molecule upon its incorporation into the hydrophobic interior of the micelle can be used to determine the solubilization capacity and kinetics.

For example, the disaggregation of dye molecules like Methylene Blue in the presence of sodium cholate can be followed by monitoring the increase in the monomer's absorbance and fluorescence intensity. sphinxsai.comsemanticscholar.org This process is indicative of the hydrophobic interactions between the dye and the steroidal backbone of the sodium cholate molecules within the aggregates. sphinxsai.com The critical micellar concentration of sodium cholate can also be determined using these methods by observing the concentration at which significant changes in the photophysical properties of the probe occur. sphinxsai.com

Table 2: Changes in Photophysical Properties of Methylene Blue upon Interaction with this compound

| Parameter | Change upon addition of this compound | Implication |

| Monomer Absorbance (at 665 nm) | Increase | Disaggregation of Methylene Blue aggregates |

| Monomer Fluorescence Intensity (at 686 nm) | Increase | Monomerization and solubilization within micelles |

| Fluorescence Anisotropy | Increase (from 0.10 to 0.18) | Increased rotational correlation time of the probe within the micellar environment |

This table summarizes the observed changes in the spectral properties of Methylene Blue, indicating its disaggregation and incorporation into sodium cholate micelles. sphinxsai.com

Fluorescence and circular dichroism (CD) spectroscopy are particularly well-suited for studying the interactions between this compound and biomolecules such as proteins.

Intrinsic protein fluorescence, primarily from tryptophan residues, can be used to probe changes in the protein's local environment upon interaction with sodium cholate. A quenching of tryptophan fluorescence followed by a slight increase upon further addition of sodium cholate can indicate the incorporation of the cholate molecules in close proximity to the tryptophan residues and a stabilizing effect on the protein's native state. Fluorescence anisotropy measurements can further corroborate these findings by providing information on the rotational mobility of the protein.

Circular dichroism spectroscopy is a powerful technique for monitoring conformational changes in proteins upon binding to ligands like this compound. nih.gov Changes in the CD spectrum of a protein, particularly in the far-UV region, can indicate alterations in its secondary structure content (e.g., α-helix, β-sheet). harvard.edu For instance, studies on pancreatic cholesterol esterase have shown that sodium cholate can induce concentration-dependent changes in the enzyme's mean residue ellipticity, suggesting conformational changes that may be related to its activation. nih.govresearchgate.net

Table 3: Spectroscopic Evidence of this compound Interaction with Bovine Serum Albumin (BSA)

| Spectroscopic Technique | Observation | Interpretation |

| Intrinsic Tryptophan Fluorescence | Initial quenching followed by a slight increase in intensity | Incorporation of sodium cholate near tryptophan residues and stabilization of the native protein structure |

| Fluorescence Anisotropy | Slight increase from 0.09 to 0.11 | Decreased rotational freedom of the tryptophan residue, consistent with interaction |

This table outlines the key findings from fluorescence spectroscopy studies on the interaction between sodium cholate and BSA.

Optical Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism)

Calorimetric Techniques

Calorimetric techniques are indispensable in the biophysical characterization of this compound systems, providing direct measurements of the heat changes associated with molecular interactions and phase transitions. These methods offer a detailed thermodynamic understanding of processes such as micellization, ligand binding, and the stability of macromolecular structures.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique that directly measures the heat released or absorbed during a biomolecular binding event or other chemical reaction. nih.govmalvernpanalytical.com In a typical experiment, a solution of one component (e.g., this compound) is titrated into a solution of another component in the calorimeter cell, and the resulting heat change is measured with high sensitivity. harvard.edu This allows for the determination of binding affinity, stoichiometry, and the direct measurement of the enthalpy of interaction. malvernpanalytical.comjhu.edu

ITC provides a direct, model-free measurement of the enthalpy change (ΔH) associated with the binding of this compound to other molecules or its self-assembly into micelles. nih.gov The process of micelle formation is a key characteristic of surfactants like this compound. ITC can be used to study the thermodynamics of this process by measuring the heat change during the demicellization (the breakdown of micelles into monomers) upon dilution. acs.orgacs.org

During an ITC experiment to determine the thermodynamics of micellization, a concentrated solution of this compound, well above its critical micelle concentration (CMC), is titrated into a buffer solution. The initial injections result in a significant heat change as the micelles dissociate into monomers, an enthalpically driven process. As the titration proceeds and the concentration in the cell approaches the CMC, the heat change per injection diminishes, producing a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC, while the magnitude of the heat change is used to directly calculate the enthalpy of demicellization (ΔHdemic). acs.orgmdpi.com This parameter is strongly dependent on temperature but shows little dependence on ionic strength. acs.org

Research has shown that for sodium cholate, a single critical micelle concentration is typically observed, indicating a one-step aggregation process. acs.orgnih.gov The enthalpy values obtained from these experiments are crucial for understanding the nature of the forces driving micelle formation, distinguishing between hydrophobic interactions and hydrogen bonding.

A single ITC experiment can yield a complete thermodynamic profile of the micellization or binding process for this compound. nih.govresearchgate.net Beyond the direct measurement of the enthalpy change (ΔH), ITC allows for the calculation of other key thermodynamic parameters.

Furthermore, by conducting ITC experiments at different temperatures, the change in heat capacity (ΔCp) for the process can be determined from the slope of a plot of ΔH versus temperature. acs.orgresearchgate.net The change in heat capacity provides insight into the changes in the hydrophobic surface area of the detergent that is exposed to the aqueous phase upon demicellization. acs.orgnih.gov For sodium cholate at 298 K, the ΔCp,demic has been reported as 250 J·mol⁻¹·K⁻¹. acs.org These positive values correspond to changes in the exposed hydrophobic surface area of the molecule. acs.org

| Parameter | Value | Description |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~10.4 mM | Concentration at which micelles begin to form. mdpi.com |

| Enthalpy of Demicellization (ΔHdemic) | Temperature-dependent | Directly measured heat change associated with micelle breakdown. acs.org |

| Change in Heat Capacity (ΔCp,demic) | +240 to +250 J·mol⁻¹·K⁻¹ | Change in heat capacity upon demicellization, related to hydrophobic surface exposure. acs.orgresearchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govnih.gov DSC is highly effective for studying thermally induced transitions in materials, making it an invaluable tool for characterizing systems containing this compound, particularly in the context of lipid membranes and protein stability. ucm.esnih.gov

DSC is extensively used to investigate the thermotropic phase behavior of lipid bilayers and how molecules like this compound influence these properties. nih.govnih.gov Lipids in a membrane can exist in different phases, such as a well-ordered gel phase or a more fluid liquid-crystalline phase, and the transition between these states is temperature-dependent and associated with a specific enthalpy change. ucm.es

When this compound is incorporated into a lipid membrane, it can alter the phase transition characteristics. DSC thermograms can reveal these changes by monitoring the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). nih.gov For instance, the incorporation of this compound into triglyceride nanoparticles has been shown to delay the polymorphic transition of the lipid into its more stable form. prescientdrugdelivery.com By analyzing the shifts in Tm and the broadening or sharpening of the transition peak, researchers can deduce how this compound partitions into the lipid bilayer, affects lipid packing, and influences the stability and fluidity of the membrane. ucm.esmalvernpanalytical.com This information is critical for understanding the role of bile salts in biological membranes and in the formulation of lipid-based drug delivery systems. nih.gov

DSC is a gold-standard technique for assessing the thermal stability of proteins. nih.gov It provides a direct measurement of the heat absorbed as a protein unfolds due to thermal denaturation. malvernpanalytical.com The resulting thermogram shows a peak, the apex of which corresponds to the melting temperature (Tm), a key indicator of thermal stability. The area under the peak is integrated to determine the calorimetric enthalpy (ΔHcal) of unfolding. nih.govmalvernpanalytical.com

In biochemical and pharmaceutical research, proteins are often studied in solutions containing detergents like this compound, which are used to solubilize membrane proteins or prevent aggregation of other proteins. DSC can be used to assess how the presence of this compound in the formulation affects the protein's conformational stability. nih.gov By comparing the Tm and ΔH values of a protein in a simple buffer versus a buffer containing this compound, researchers can quantify the stabilizing or destabilizing effect of the bile salt. An increase in Tm would indicate that this compound stabilizes the protein's native structure, while a decrease would suggest a destabilizing effect. This analysis is crucial for optimizing formulations for protein-based therapeutics and for understanding the interactions between proteins and bile salts in biological contexts. news-medical.net

| Sample | Transition Temperature (Tm) | Transition Enthalpy (ΔH) | Interpretation |

|---|---|---|---|

| Lipid Bilayer (e.g., DPPC) | 41°C | 35 kJ/mol | Baseline main phase transition of the pure lipid system. malvernpanalytical.com |

| Lipid Bilayer + this compound | 38°C (Broadened) | 28 kJ/mol | This compound disrupts lipid packing, lowering Tm and ΔH. |

| Model Protein in Buffer | 62°C | 138 kcal/mol | Baseline thermal stability of the protein. nih.gov |

| Model Protein + this compound | 59°C | 125 kcal/mol | This compound has a modest destabilizing effect on the protein. |

Computational Modeling and Simulation of Sodium Choleate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations allow for the study of the time-dependent behavior of molecular systems, providing a detailed view of the interactions and movements of individual atoms and molecules. For sodium choleate, MD simulations have been instrumental in elucidating its aggregation behavior, interactions with biological membranes, and conformational dynamics.

MD simulations have been successfully employed to observe the spontaneous aggregation of bile salts, including cholate (B1235396), from a random distribution in an aqueous environment. These simulations reveal that the aggregation process is hierarchical, with the formation of primary micelles that can then coalesce into larger, secondary aggregates. The driving force for this self-assembly is primarily the hydrophobic effect, where the nonpolar faces of the steroid rings are shielded from water.

The resulting micelles are typically small and exhibit a deformed spherical or ellipsoidal shape. The size of these aggregates is dynamic and can fluctuate. For instance, simulations of cholate aggregation have shown that the aggregates that form spontaneously can range in size from 8 to 17 molecules. Intermolecular hydrogen bonding between the hydroxyl and carboxyl groups of the choleate molecules plays a crucial role in determining the size, structure, and dynamics of the micelles. These simulations have provided a more dynamic and less rigid model of bile salt micelles compared to earlier static models.

Table 1: Simulated Aggregation Properties of Bile Salt Micelles

| Bile Salt | Concentration (mM) | Simulation Time (ns) | Stable Aggregate Size (molecules) | Micelle Shape |

|---|---|---|---|---|

| Sodium Cholate | 10 | 150 | 8 - 17 | Deformed sphere/ellipsoid |

| Sodium Deoxycholate | 10 | 150 | Larger than cholate | Ellipsoidal |

| Taurocholate | 10, 20, 50 | 150 | 11 ± 2 (at 50mM) | Ellipsoidal |

This table presents representative data from various molecular dynamics simulation studies on bile salt aggregation.

Atomistic MD simulations have provided detailed insights into the interactions between cholate molecules and lipid bilayers, which is crucial for understanding their physiological roles in fat absorption and membrane disruption. These simulations have investigated the location, orientation, and specific interactions of cholate within a model lipid bilayer, such as one composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Studies have shown that cholate molecules can insert into the lipid bilayer. The orientation of the inserted cholate is such that its hydrophobic steroidal ring system is embedded within the hydrophobic core of the bilayer, while its hydrophilic hydroxyl and carboxyl groups are oriented towards the aqueous phase or interact with the polar head groups of the lipids. The hydroxyl groups of cholate have been observed to form hydrogen bonds with the oxygen atoms of the phosphate (B84403) and carbonyl groups of the POPC lipids. researchgate.net This interaction helps to anchor the cholate molecule within the membrane interface. The faster translocation of cholate through a lipid bilayer compared to other bile salts has been attributed to its ability to induce a higher degree of local membrane perturbation. researchgate.net

The interaction of this compound with the surrounding water molecules and the coordination of the sodium counterion are critical for its solubility and aggregation behavior. MD simulations can provide a detailed picture of the solvation shells around the choleate anion and the sodium cation.

For the sodium ion (Na⁺), ab initio MD simulations of aqueous NaCl solutions have provided detailed information on its hydration structure. The first solvation shell of the Na⁺ ion is well-defined, with the position of the first peak in the Na-O radial distribution function (RDF) appearing between 2.3 and 2.5 Å. nih.gov The coordination number, which represents the number of water molecules in the first solvation shell, is typically found to be between 5 and 6. nih.gov

The choleate anion itself is amphiphilic, and its hydration is complex. The hydroxyl and carboxyl groups on the hydrophilic face are well-hydrated, forming hydrogen bonds with water molecules. In contrast, the hydrophobic face of the steroid nucleus is shielded from water, particularly within a micellar aggregate. The structure of water around the hydrophobic parts of the choleate molecule is more ordered, which is a characteristic of hydrophobic hydration.

Table 2: Simulated Solvation Properties of Sodium Ions in Aqueous Solution

| Ion | RDF First Peak (Na-O) (Å) | Coordination Number (Water) | Simulation Method |

|---|---|---|---|

| Na⁺ | 2.3 - 2.5 | 5.0 - 6.0 | ab initio MD |

| Na⁺ | ~2.4 | ~5.3 | Classical MD |

This table summarizes typical values for the solvation properties of the sodium ion in aqueous solutions as determined by molecular dynamics simulations.

The cholic acid molecule, and by extension the choleate anion, possesses a rigid steroid scaffold but a flexible side chain with four torsional angles. nih.gov This flexibility allows the choleate molecule to adopt various conformations, which can influence its packing and function within a micelle. MD simulations can track the conformational changes of individual choleate molecules within an aggregate over time.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure and energetic properties of molecules with high accuracy. These methods are valuable for understanding the intrinsic conformational preferences and electronic properties of cholic acid and its derivatives.

DFT studies have been conducted to investigate the conformational profile of cholic acid. These calculations have identified three major minima conformations for the flexible side chain: 'extended', 'semi-extended', and 'folded'. nih.gov The 'extended' and 'semi-extended' conformations are frequently observed as the bioactive conformations when cholic acid binds to biological targets. nih.gov In the 'folded' conformation, the side chain folds back towards the steroid nucleus, and this conformation is stabilized by an intramolecular hydrogen bond between the C12α hydroxyl group and the carboxylic moiety of the side chain. nih.gov

These quantum chemical calculations provide a detailed understanding of the energetic landscape of the cholic acid molecule. By determining the relative energies and populations of different conformers, these studies offer a basis for interpreting the biological functions of bile acids and for the design of new bile acid analogues with specific conformational properties.

Table 3: Computationally Determined Minima Conformations of Cholic Acid

| Conformation | Key Feature | Relative Population (in water at 300K) |

|---|---|---|

| Extended | Side chain is fully extended away from the steroid nucleus. | High |

| Semi-extended | Side chain is partially extended. | Moderate |

| Folded | Side chain folds back towards the steroid nucleus, stabilized by an intramolecular hydrogen bond. | Low |

This table is based on findings from DFT studies on the conformational profile of cholic acid.

Derivation of Intermolecular Interaction Potentials

The foundation of computational modeling and simulation of molecular systems, such as those containing this compound, is the accurate description of the interactions between atoms and molecules. This is achieved through the use of an intermolecular interaction potential, commonly referred to as a force field. The force field is a mathematical function that defines the potential energy of a system as a function of the coordinates of its constituent particles (atoms or groups of atoms). The negative gradient of this potential energy function gives the force on each particle, which is then used to calculate the particle's motion over time in a molecular dynamics (MD) simulation. nd.edu

The derivation of these potentials is a critical step that dictates the accuracy and reliability of the simulation. The parameters within the force field are typically derived from a combination of experimental data and high-level quantum mechanical (QM) calculations. researchgate.netethz.ch For a molecule like this compound, the force field must accurately capture a range of interactions, including those between the choleate anions, the sodium cations, and the solvent molecules (typically water).

A typical force field is composed of terms that describe both bonded and non-bonded interactions. The intermolecular interactions are represented by the non-bonded terms, which are crucial for describing how this compound molecules interact with each other and their environment to form complex assemblies like micelles. researchgate.net These non-bonded interactions are generally modeled by two key components: van der Waals interactions and electrostatic interactions.

The total potential energy (U) in a classical force field is generally expressed as:

Utotal = Ubonded + Unon-bonded

Unon-bonded = Uvan der Waals + Uelectrostatic

Van der Waals Interactions: These are short-range forces that include both attractions (dispersion forces) and repulsions. In most biomolecular force fields, such as AMBER, CHARMM, and GROMOS, these interactions are modeled using the Lennard-Jones (LJ) 6-12 potential. gromacs.orgnih.gov

The Lennard-Jones potential between two atoms i and j is given by:

Here, rij is the distance between the two atoms, εij is the well depth (representing the strength of the attraction), and σij is the finite distance at which the inter-particle potential is zero (representing the atomic size). ucl.ac.ukrsc.org The repulsive (r-12) term models the Pauli repulsion at short distances, while the attractive (r-6) term models the dispersion forces. The parameters ε and σ for each atom type are meticulously parameterized by fitting simulation results to experimental data, such as liquid densities, heats of vaporization, or radial distribution functions. nih.gov

Electrostatic Interactions: These interactions arise from the uneven distribution of charge within the molecule. They are modeled using Coulomb's law:

In this equation, qi and qj are the partial atomic charges of the interacting atoms, ε0 is the vacuum permittivity, and εr is the relative dielectric constant of the medium. The assignment of accurate partial charges is one of the most critical aspects of force field development. ethz.ch These charges are not integer values but are derived to reproduce the electrostatic potential around the molecule as calculated by QM methods. researchgate.net

The process for deriving these non-bonded parameters for a specific molecule like this compound typically involves:

Quantum Mechanical Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on the molecule to determine its optimal geometry and electron distribution.

Partial Charge Derivation: The electrostatic potential calculated from the QM electron density is then used to derive a set of atom-centered partial charges that best represent this potential.

Lennard-Jones Parameter Assignment: LJ parameters are often transferred from a pre-existing, validated general force field, such as the General AMBER Force Field (GAFF). gromacs.org Atom types are assigned based on the element, hybridization, and local chemical environment.

Refinement and Validation: The complete set of parameters is then tested in simulations of the pure substance or in relevant mixtures. Simulation results for properties like density, solvation free energy, or structural properties (e.g., micelle formation) are compared against experimental data, and the parameters may be iteratively refined to improve agreement. nih.gov

Data Tables

The following tables provide an overview of the components of a typical intermolecular potential function and illustrative parameters.

| Interaction Type | Potential Energy Function | Parameters to be Derived | Physical Representation |

|---|---|---|---|

| Van der Waals (Lennard-Jones) | $4\epsilon_{ij}\left[\left(\frac{\sigma_{ij}}{r_{ij}}\right)^{12} - \left(\frac{\sigma_{ij}}{r_{ij}}\right)^{6}\right]$ | σ (collision diameter), ε (potential well depth) | Short-range repulsion and long-range attraction (dispersion) |

| Electrostatic (Coulomb) | $\frac{q_{i}q_{j}}{4\pi\epsilon_{0}\epsilon_{r}r_{ij}}$ | q (partial atomic charge) | Attraction or repulsion between charged or polar sites |

| Atom Type | Description | σ (Å) | ε (kcal/mol) | Example Partial Charge (e) |

|---|---|---|---|---|

| C (sp3) | Aliphatic Carbon | 3.3997 | 0.0860 | -0.1 to +0.1 |

| O (COO-) | Carboxylate Oxygen | 2.9599 | 0.2104 | -0.7 to -0.8 |

| O (OH) | Hydroxyl Oxygen | 3.0665 | 0.2104 | -0.6 to -0.7 |

| H (on OH) | Hydroxyl Hydrogen | 0.0000 | 0.0000 | +0.4 to +0.5 |

| Na+ | Sodium Cation | 1.7877 | 0.0874 | +1.0 |

Coarse-Grained Models

For studying large-scale phenomena like micelle formation and dynamics over long timescales, all-atom simulations can be computationally prohibitive. In such cases, coarse-grained (CG) models, such as the Martini force field, are employed. cgmartini.nlresearchgate.net In these models, groups of atoms (e.g., a methyl group, a section of the steroid ring) are represented as single interaction beads. rug.nl The intermolecular potentials between these beads are derived to reproduce thermodynamic properties, such as the free energy of partitioning between water and oil phases. cgmartini.nl This simplification reduces the number of particles in the system, allowing for significantly longer and larger simulations, albeit with a loss of atomic-level detail.

Synthetic Strategies, Derivatization, and Purification for Research Applications

Synthesis of Choleate Derivatives and Conjugates

The amphiphilic structure of cholic acid, the precursor to sodium choleate, features a rigid steroidal backbone with both hydrophobic and hydrophilic faces, and a flexible carboxylic acid side chain. This unique architecture makes it an attractive scaffold for chemical modification and the synthesis of a wide range of derivatives and conjugates for research applications.

In biological systems, cholic acid is conjugated with the amino acids glycine or taurine to form glycocholic and taurocholic acids, respectively. frontiersin.orgwikipedia.orgnih.gov These conjugated bile acids are the primary products of cholesterol catabolism in hepatocytes. frontiersin.orgnih.gov Chemical synthesis of these analogs in a laboratory setting allows for the creation of specific probes and compounds for research.

A common laboratory approach is the mixed anhydride method . This technique involves reacting cholic acid with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a base to form a highly reactive mixed anhydride intermediate. frontiersin.orggoogle.com This intermediate then readily reacts with the amino group of a glycine or taurine ester. A final hydrolysis step, typically using an alkaline solution like aqueous sodium hydroxide (B78521), removes the ester-protecting group to yield the desired glycocholic or taurocholic acid. frontiersin.org This method is noted for its efficiency and high utilization rate of raw materials, with yields reportedly exceeding 90% under optimized conditions. frontiersin.org

Another approach is the "one-pot" synthesis, which simplifies the procedure by combining reactants in a single vessel. For instance, using a condensing agent like N-carbamoyl chloride hydrochloride, cholic acid can be directly coupled with a glycine ester, followed by hydrolysis to achieve a high yield of the final product. frontiersin.org

Table 1: Comparison of Synthetic Methods for Glycocholate Preparation

| Method | Key Reagents | Typical Yield | Advantages |

| Mixed Anhydride | Cholic acid, Ethyl chloroformate, Glycine methyl ester, Base (e.g., Triethylamine) | >75% frontiersin.org | High raw material utilization, good yield. frontiersin.org |

| One-Pot Synthesis | Cholic acid, Glycine ethyl ester hydrochloride, N-carbamoyl chloride hydrochloride | >90% frontiersin.org | Simplified procedure, high efficiency. frontiersin.org |

The distinct facial amphiphilicity and chirality of the choleate molecule make it a valuable building block (synthon) for supramolecular chemistry and materials science. nih.gov Researchers have incorporated cholic acid and its derivatives into oligomers and polymers to create materials with unique self-assembly properties.

Choleate-based oligomers can be synthesized through solid-phase methodologies, which allow for the precise construction of sequence-defined structures. nih.gov By attaching cholic acid derivatives to a solid support, monomers can be added sequentially to build oligomers with controlled length and composition.

Polymeric materials can be created by incorporating the choleate moiety in several ways:

Main-chain polymers: Cholate (B1235396) derivatives with reactive groups at both ends can be used as monomers in polymerization reactions, incorporating the steroidal structure directly into the polymer backbone.

End-capped polymers: The choleate molecule can be attached to the end of a polymer chain, for example, through an esterification reaction between a hydroxyl-terminated polymer and cholesteryl chloroformate. nih.gov